

# A Comparative Analysis of the Toxicological Profiles of Alkylated Cyclohexanes

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity of various alkylated cyclohexanes, focusing on key toxicological endpoints and the methodologies used to determine them. The information presented is intended to support researchers, scientists, and professionals in the field of drug development in understanding the potential hazards associated with this class of compounds.

## **Summary of Quantitative Toxicity Data**

The following table summarizes key quantitative toxicity data for cyclohexane and its alkylated derivatives based on available studies. Direct comparative studies across a wide range of alkylated cyclohexanes are limited in the public literature; therefore, this table represents a compilation of data from individual studies.



Compound	Test Species	Route of Exposure	Endpoint	Value	Reference
Cyclohexane	Rat	Inhalation (Subchronic)	NOAEL (Systemic)	500 ppm	[1][2]
Rat	Inhalation (Subchronic)	LOAEL (Systemic)	2000 ppm	[1]	
Rat	Inhalation (Reproductiv e)	NOEL	2000 ppm	[2]	_
Rat	Inhalation (Developmen tal)	NOEL (Maternal)	500 ppm	[2]	
Rat	Inhalation (Developmen tal)	NOEL (Developmen tal)	7000 ppm	[2]	
Rabbit	Inhalation (Developmen tal)	NOEL (Maternal)	7000 ppm	[2]	
Rat	Oral (Subacute)	NOAEL (Renal)	0.75 g/kg	[3]	
Rat	Oral (Subacute)	LOAEL (Renal)	1.5 g/kg	[3]	
Methylcycloh exane	Rat	Inhalation (Acute)	LC50	3,750 ppm (15.054 mg/L)	[4][5]
Rat	Inhalation (Subchronic)	NOEL	< 100-400 ppm	[5]	
Rat	Subcutaneou s (13-week)	NOAEL	< 100 mg/kg/day	[4]	-
Rat	Subcutaneou s (13-week)	Absolute Toxic Dose	1,000 mg/kg/day	[4]	-



Mouse	Oral	LD50	2250 mg/kg	[6]	•
Mouse	Inhalation (2h)	LC50	41500 mg/m <sup>3</sup>	[6]	
4-Vinyl-1- cyclohexene diepoxide (VCHD)	Rat	Dermal (13- week)	-	Skin lesions at 100 & 200 mg/ml	[7]
Mouse	Dermal (13- week)	-	Ovarian follicular atrophy at 50 & 100 mg/ml	[7]	
Rat	Oral (13- week)	-	Forestomach & kidney toxicity at ≥ 312.5 mg/kg	[7]	
Mouse	Oral (13- week)	-	Forestomach, ovary & testis toxicity at ≥ 250 mg/kg	[7]	
4- Phenylcycloh exene (4- PCH)	Rat	Inhalation (9 exposures)	NOAEL	50 ppm (320 mg/m³)	[8]
Guinea Pig	Dermal	-	Not a sensitizer	[8]	

Note: NOAEL (No-Observed-Adverse-Effect Level) is the highest dose at which there was no observed toxic or adverse effect.[9][10] LOAEL (Lowest-Observed-Adverse-Effect Level) is the lowest dose at which there was an observed toxic or adverse effect.[9][10] NOEL (No-Observed-Effect Level) is the highest dose at which there was no observed effect, which does not necessarily imply a toxic or harmful effect.[9][10]



#### **Experimental Protocols**

Detailed methodologies for key toxicological assessments are crucial for the interpretation and comparison of data. Below are summaries of experimental protocols from cited studies.

#### **Subchronic Inhalation Toxicity of Cyclohexane**

- Objective: To determine the potential toxicity and neurotoxicity of cyclohexane vapor following repeated exposure.
- Test Species: Crl:CD BR rats and CD-1 mice.[1][11]
- Exposure Regimen: Groups of animals were exposed to cyclohexane vapor at concentrations of 0, 500, 2000, or 7000 ppm for 6 hours/day, 5 days/week for 13-14 weeks.
  [1][11]
- Assessments:
  - Functional Observational Battery (FOB) and Motor Activity (MA): Conducted on rats before exposure and at weeks 4, 8, and 13 on non-exposure days to assess neurobehavioral effects.[1]
  - Clinical Pathology: Blood and urine samples were collected and analyzed after approximately 7, 13, and 18 weeks (including a 1-month recovery period).
  - Histopathology: Tissues from rats and mice were examined by light microscopy at approximately 14 and 18 weeks.[1]
- Key Findings: The No-Observed-Effect Level (NOEL) for acute, transient effects in both rats and mice was 500 ppm. The NOEL for subchronic toxicity in rats was 7000 ppm, while for mice it was 2000 ppm based on hematological changes at the highest dose.[1]

## Repeated-Dose Subcutaneous Toxicity of Methylcyclohexane

 Objective: To evaluate the toxicity and effects on the reproductive system of methylcyclohexane after repeated subcutaneous injection in rats.[4]



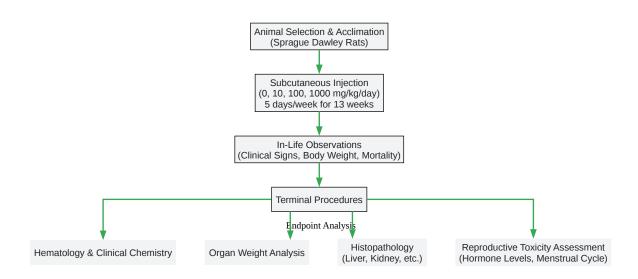
- Test Species: Sprague Dawley (SD) rats (male and female).[4]
- Exposure Regimen: Methylcyclohexane was administered subcutaneously at doses of 0, 10, 100, and 1,000 mg/kg/day, once a day, five times a week, for 13 weeks.[4]
- Assessments:
  - o General Toxicity: Observation of clinical signs, mortality, body and organ weight changes.
  - Hematology and Clinical Chemistry: Blood samples were analyzed for changes in various parameters.
  - Histopathology: Examination of liver, kidney, and other organs.
  - Reproductive Toxicity: Assessment of hormone levels (estradiol and progesterone in males) and menstrual cycle changes in females.[4]
- Key Findings: The absolute toxic dose was determined to be 1,000 mg/kg/day, with observed animal deaths and pathological abnormalities in the liver and kidney. The No-Observed-Adverse-Effect-Level (NOAEL) was less than 100 mg/kg/day. The study concluded that methylcyclohexane had little influence on the reproductive system at the tested doses.[4]

#### **Visualizing Experimental Workflows**

The following diagrams illustrate the general workflows for the described toxicological studies.







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